![molecular formula C8H8ClFN2 B2967518 2-Amino-6-fluoroindole hydrochloride CAS No. 1262587-80-3](/img/structure/B2967518.png)
2-Amino-6-fluoroindole hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Antitumor Evaluation
Fluorinated compounds, including derivatives similar to 2-amino-6-fluoroindole hydrochloride, have been synthesized and evaluated for their antitumor activities. These compounds exhibit cytostatic activities against various malignant human cell lines, suggesting potential applications in cancer research and therapy (Racané et al., 2006).
Fluorimetric Determination of Amino Acids
Fluorinated compounds are utilized in the fluorimetric determination of amino acids, offering enhanced sensitivity and specificity in analytical biochemistry. This application is critical for understanding the biochemical pathways and disease markers (Imai & Watanabe, 1981).
Protein NMR Spectroscopy
Fluorine-containing amino acids, such as those derived from fluoroindoles, serve as valuable probes in the biophysical characterization of proteins. This application highlights the use of fluorinated compounds in enhancing the techniques for studying protein structures and dynamics (Crowley et al., 2012).
Chromatographic Measurements of Primary Amines
In the field of analytical chemistry, fluorinated reagents are developed for the ultrahigh-sensitivity chromatographic analysis of primary amines. This is particularly relevant for pharmaceutical and biochemical research, where precise measurement of compounds is crucial (Beale et al., 1988).
Myeloperoxidase Inhibitors
The design and synthesis of fluoroindole derivatives for selective and highly potent inhibition of myeloperoxidase (MPO) demonstrate the therapeutic potential of fluorinated compounds in treating inflammatory diseases and conditions associated with excessive MPO activity (Soubhye et al., 2013).
Mechanism of Action
Mode of Action
It’s known that indole derivatives can interfere with quorum sensing (qs) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.
Biochemical Pathways
Indole and its derivatives have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Some indole derivatives have been found to exhibit cytotoxicity against certain cancer cell lines . For instance, certain 6-fluoroindole derivatives could induce G2/M phase arrest via regulating cyclin B1 expression .
Action Environment
It’s known that escherichia coli can adapt metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution . This suggests that environmental factors and adaptive mechanisms can influence the action of fluoroindole derivatives.
properties
IUPAC Name |
6-fluoro-1H-indol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4,11H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQAUCSWMKEDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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